molecular formula C27H32N2O3 B442254 3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 353772-39-1

3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442254
CAS No.: 353772-39-1
M. Wt: 432.6g/mol
InChI Key: XBPUHAZGAJUOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their applications in medicine, particularly as sedatives, anxiolytics, and muscle relaxants. This specific compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the propanoyl and propoxyphenyl groups. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines.

    Biology: It is used in studies to understand its interaction with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its sedative and anxiolytic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

3,3-dimethyl-10-propionyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, which may confer distinct pharmacological properties and reactivity compared to other benzodiazepines. Its unique propanoyl and propoxyphenyl groups may influence its binding affinity and selectivity for molecular targets.

Properties

CAS No.

353772-39-1

Molecular Formula

C27H32N2O3

Molecular Weight

432.6g/mol

IUPAC Name

9,9-dimethyl-5-propanoyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H32N2O3/c1-5-14-32-19-11-9-10-18(15-19)26-25-21(16-27(3,4)17-23(25)30)28-20-12-7-8-13-22(20)29(26)24(31)6-2/h7-13,15,26,28H,5-6,14,16-17H2,1-4H3

InChI Key

XBPUHAZGAJUOGE-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CC

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.